2,4,6-Trimethyl-1,3-benzenedimethanethiol

Description

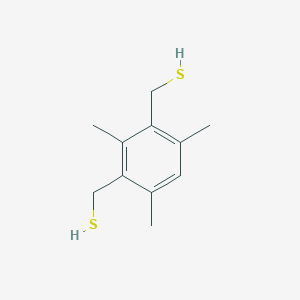

Structure

3D Structure

Properties

IUPAC Name |

[2,4,6-trimethyl-3-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLRLJPEBZYMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CS)C)CS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350843 | |

| Record name | 2,4,6-Trimethyl-1,3-benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10074-13-2 | |

| Record name | 2,4,6-Trimethyl-1,3-benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trimethyl-1,3-benzenedimethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2,4,6-Trimethyl-1,3-benzenedimethanethiol

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trimethyl-1,3-benzenedimethanethiol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, and synthetic methodologies for 2,4,6-trimethyl-1,3-benzenedimethanethiol. As direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related structural analogs, particularly 1,3-benzenedimethanethiol, and combines it with established principles of organic chemistry to provide reliable predictions and expert insights. The guide is intended for researchers, chemists, and drug development professionals, offering foundational knowledge for the handling, characterization, and application of this compound. Sections include detailed structural and property analyses, predicted spectroscopic data, a robust synthetic protocol, and essential safety information, all supported by authoritative references.

Introduction: Context and Scientific Significance

Thiols, or mercaptans, are a pivotal class of organosulfur compounds characterized by the sulfhydryl (-SH) functional group. Their unique reactivity, including their acidity, nucleophilicity, and propensity for oxidation to form disulfides, makes them indispensable in various scientific domains. In pharmaceutical development, thiols are integral to cysteine-containing peptides and proteins and are often employed as antioxidants or as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Aromatic dithiols, such as benzenedimethanethiols, offer a rigid scaffold that positions two reactive thiol groups in a defined spatial orientation. This structural feature is leveraged in coordination chemistry, the development of self-assembled monolayers (SAMs) on metal surfaces, and as potent scavengers in chemical reactions like peptide synthesis.[1][2]

The subject of this guide, 2,4,6-trimethyl-1,3-benzenedimethanethiol, is a specialized derivative. The introduction of three methyl groups onto the benzene ring is expected to significantly modulate its physicochemical properties compared to its unsubstituted parent, 1,3-benzenedimethanethiol. These modifications can influence solubility, reactivity, steric hindrance, and electronic properties, making a detailed examination essential for its potential application in advanced materials and drug discovery.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical compound is to establish its precise identity and structure.

-

IUPAC Name: (2,4,6-Trimethyl-1,3-phenylene)dimethanethiol

-

Common Synonyms: 2,4,6-Trimethyl-m-xylylenedithiol; 1,3-Bis(mercaptomethyl)-2,4,6-trimethylbenzene

-

Molecular Formula: C₁₁H₁₆S₂

-

Molecular Weight: 212.37 g/mol

-

CAS Number: Not assigned in the public domain.

Figure 2: Proposed synthetic workflow for 2,4,6-trimethyl-1,3-benzenedimethanethiol.

Step-by-Step Synthesis Methodology

Expert Rationale: This two-step, one-pot synthesis is efficient. Thiourea serves as an odorless and stable sulfur nucleophile that attacks the benzylic chlorides. The resulting isothiouronium salt is stable and easily hydrolyzed under basic conditions to yield the thiolate, which is then protonated in the acidic workup. An inert atmosphere is critical during and after hydrolysis to prevent the highly reactive thiols from oxidizing to disulfides.

-

Step 1: Formation of the Isothiouronium Salt

-

To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene (1.0 eq), thiourea (2.2 eq), and deionized water.

-

Heat the mixture to reflux under a nitrogen atmosphere for 2.5 hours. The mixture should become homogeneous.

-

Cool the reaction to room temperature.

-

-

Step 2: Hydrolysis and Neutralization

-

Under a steady stream of nitrogen, carefully add a 50% aqueous solution of sodium hydroxide (4.0 eq).

-

Heat the mixture at 70°C for 2 hours to ensure complete hydrolysis.

-

Cool the reaction vessel in an ice bath to below 40°C.

-

Slowly add hydrochloric acid until the pH of the solution reaches 2. A white emulsion or precipitate of the product should form.

-

-

Step 3: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x volume of water).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure.

-

The resulting crude oil should be purified by vacuum distillation to yield the final product.

-

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a systematic analytical workflow is required.

Figure 3: Self-validating workflow for product characterization.

Reactivity and Potential Applications

The dual thiol functionality and substituted aromatic core suggest several areas of application:

-

Scavengers in Peptide Synthesis: Aromatic thiols are effective at scavenging carbocations that can otherwise lead to side reactions during the cleavage of peptides from solid-phase resins. [1]The steric bulk from the methyl groups on 2,4,6-trimethyl-1,3-benzenedimethanethiol may offer unique selectivity in these applications.

-

Building Block in Materials Science: Dithiols are common precursors for sulfur-containing polymers and can be used to form self-assembled monolayers on gold surfaces, with applications in nanotechnology and molecular electronics. [2]* Ligands in Coordination Chemistry: The two thiol groups can act as a bidentate ligand to chelate metal ions, forming stable coordination complexes relevant to catalysis and sensor development.

Safety and Handling

Based on SDS information for analogous compounds, 2,4,6-trimethyl-1,3-benzenedimethanethiol should be handled with care. [3][4]

-

Hazards:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. [4] * P280: Wear protective gloves, protective clothing, and eye/face protection. [4] * Handling: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation and contain the odor.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. [4]

-

Conclusion

2,4,6-Trimethyl-1,3-benzenedimethanethiol is a specialized aromatic dithiol whose properties are dictated by the interplay between its reactive sulfhydryl groups and the substituted benzene core. While direct experimental data is scarce, a robust profile can be constructed through analysis of structural analogs and fundamental chemical principles. Its predicted properties suggest utility as a sterically hindered building block in materials science, coordination chemistry, and as a specialized reagent in organic synthesis. The synthetic and analytical workflows provided in this guide offer a reliable pathway for researchers to produce and validate this compound for further investigation. As with all thiols, strict adherence to safety protocols is mandatory for its handling.

References

-

Verdie, P., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

PubChem. (n.d.). (Benzene-1,2,3,4,5,6-hexayl)hexamethanethiol. National Center for Biotechnology Information. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.

-

Afonso, C. A. M., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health (NIH). Available at: [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

lookchem. (n.d.). Cas 41563-69-3,1,3-BENZENEDIMETHANETHIOL. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzenedimethanethiol (CAS 105-09-9). Available at: [Link]

- Barton, D. H. R., et al. (1997). PREPARATION AND REACTIONS OF 2-tert-BUTYL-1,1,3,3-TETRAMETHYLGUANIDINE: 2,2,6-TRIMETHYLCYCLOHEXEN-1-YL IODIDE. Organic Syntheses.

- Google Patents. (n.d.). Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 2,4,6-Trimethyl-1,3-benzenedimethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance and Potential of a Versatile Dithiol

2,4,6-Trimethyl-1,3-benzenedimethanethiol is a unique aromatic dithiol whose rigid, sterically hindered core and reactive thiol functionalities make it a molecule of significant interest in materials science and drug development. The strategic placement of methyl groups on the benzene ring imparts conformational rigidity and influences the reactivity of the thiol groups, while the dithiol arrangement opens avenues for its use as a robust cross-linking agent and a versatile building block in polymer synthesis. This guide provides a comprehensive technical overview of the structural analysis of 2,4,6-trimethyl-1,3-benzenedimethanethiol, offering field-proven insights into its characterization and potential applications, particularly in the pharmaceutical sciences.

Molecular Structure and Synthesis

The core of 2,4,6-trimethyl-1,3-benzenedimethanethiol consists of a mesitylene (1,3,5-trimethylbenzene) scaffold with two methylene-thiol (-CH₂SH) groups at the 1 and 3 positions. This substitution pattern on the aromatic ring leads to a sterically crowded environment around the thiol functionalities, which can influence their chemical behavior.

A common synthetic route to this class of compounds involves the conversion of the corresponding dihalide.[1] A plausible and efficient synthesis for 2,4,6-trimethyl-1,3-benzenedimethanethiol would proceed via the reaction of 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene with a sulfur nucleophile, such as thiourea, followed by hydrolysis. This method is a well-established and reliable pathway for the preparation of dithiols.[1]

Conceptual Synthetic Workflow

Caption: Proposed synthetic pathway for 2,4,6-trimethyl-1,3-benzenedimethanethiol.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A thorough structural analysis of 2,4,6-trimethyl-1,3-benzenedimethanethiol relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2][3][4][5]

The ¹H NMR spectrum of 2,4,6-trimethyl-1,3-benzenedimethanethiol is expected to be relatively simple and highly informative. Based on the analysis of structurally similar compounds, such as 2,4,6-trimethylbenzaldehyde[6], the following proton signals can be predicted:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 | Singlet | 1H | Aromatic C5-H | The lone aromatic proton is deshielded by the benzene ring. |

| ~3.7 | Doublet | 4H | -CH₂-SH | Methylene protons adjacent to the sulfur atom. |

| ~2.4 | Singlet | 6H | C2, C6-CH₃ | Methyl groups at positions 2 and 6 are chemically equivalent. |

| ~2.3 | Singlet | 3H | C4-CH₃ | The methyl group at position 4 is in a slightly different chemical environment. |

| ~1.7 | Triplet | 2H | -SH | Thiol protons, which may exhibit coupling to the adjacent methylene protons. |

Note on Thiol Protons: The chemical shift and multiplicity of the thiol proton (-SH) can be highly variable and are often influenced by solvent, concentration, and temperature. In some cases, the signal may be broad and may not show clear coupling.[3]

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.[7][8] By comparing with data for analogous structures, the following chemical shifts can be anticipated:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | C2, C6 (quaternary) |

| ~135-137 | C4 (quaternary) |

| ~133-135 | C1, C3 (quaternary) |

| ~128-130 | C5 |

| ~28-30 | -CH₂-SH |

| ~20-22 | C2, C6 -CH₃ |

| ~19-21 | C4 -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[9][10]

For 2,4,6-trimethyl-1,3-benzenedimethanethiol (C₁₁H₁₆S₂), the high-resolution mass spectrum should show a molecular ion peak corresponding to its exact mass. The fragmentation pattern in an electron ionization (EI) mass spectrum is anticipated to involve the following key fragmentations:

-

Loss of a thiol radical (-•SH): This would result in a significant peak at [M-33]⁺.

-

Loss of a methylene-thiol radical (-•CH₂SH): This would lead to a fragment at [M-47]⁺.

-

Formation of a tropylium-like ion: Cleavage of a C-S bond followed by rearrangement can lead to the formation of a stable benzylic cation.

A representative table of expected major fragments is provided below:

| m/z (expected) | Proposed Fragment |

| 196 | [M]⁺• (Molecular Ion) |

| 163 | [M - SH]⁺ |

| 149 | [M - CH₂SH]⁺ |

| 119 | [C₉H₁₁]⁺ (Trimethylbenzyl cation) |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive method.[11][12][13][14][15]

-

Crystal Growth: High-quality single crystals of 2,4,6-trimethyl-1,3-benzenedimethanethiol would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

The resulting crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the thiol groups.

Applications in Drug Development and Polymer Science

The unique structural features of 2,4,6-trimethyl-1,3-benzenedimethanethiol make it a promising candidate for various applications, particularly in the pharmaceutical and polymer industries.

Role as a Cross-Linking Agent

Dithiols are widely used as cross-linking agents to form stable three-dimensional polymer networks.[16][17][18][19] In drug delivery systems, such as hydrogels, the degree of cross-linking is a critical parameter that controls the mechanical properties, swelling behavior, and drug release profile.[17][19] The rigid and sterically defined nature of 2,4,6-trimethyl-1,3-benzenedimethanethiol can impart predictable and tunable properties to the resulting cross-linked materials.

Utility in Thiol-Ene "Click" Chemistry

"Thiol-ene" click chemistry has emerged as a powerful and versatile tool for the synthesis of functional polymers and for bioconjugation due to its high efficiency, mild reaction conditions, and orthogonality to many other functional groups.[20][21][22][23][24] 2,4,6-Trimethyl-1,3-benzenedimethanethiol can serve as a dithiol component in thiol-ene reactions with various "ene"-containing molecules to create well-defined polymers and hydrogels for applications such as:

-

Drug Delivery Vehicles: Formation of biocompatible hydrogels for the controlled release of therapeutic agents.[20][23]

-

Bioconjugation: Linking biomolecules to surfaces or nanoparticles for diagnostic and therapeutic purposes.[24]

-

Mucoadhesive Materials: Synthesis of thiolated nanoparticles with enhanced retention on mucosal surfaces.[21]

Caption: Schematic of a thiol-ene "click" reaction for polymer network formation.

Conclusion

2,4,6-Trimethyl-1,3-benzenedimethanethiol represents a molecule with significant potential, underpinned by its well-defined and rigid structure. A comprehensive structural analysis, employing a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for its unambiguous characterization. The insights gained from such analyses are crucial for harnessing its capabilities as a cross-linking agent and as a building block in advanced polymer architectures through thiol-ene chemistry. For researchers and professionals in drug development, this dithiol offers a versatile platform for the design of novel drug delivery systems and functional biomaterials.

References

- Fairbanks, B. D., et al. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering, 2(10), 1646-1658.

- Štorha, A., Mun, E. A., & Khutoryanskiy, V. V. (2013). Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. RSC Advances, 3(24), 9279-9282.

- Appel, E. A., et al. (2019). A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery.

- Fairbanks, B. D., et al. (2016). Thiol–ene Click Hydrogels for Therapeutic Delivery. ACS Biomaterials Science & Engineering, 2(10), 1646-1658.

- G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them.

- Wang, C., et al. (2014). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles.

- Mishra, D., et al. (2021). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Pharmaceutics, 13(9), 1360.

- Elgemeie, G. H., & Sayed, S. H. (2001). Synthesis and Chemistry of Dithiols. Synthesis, 2001(11), 1747-1771.

- Cre

- Sigma-Aldrich. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037).

- University of California, Los Angeles.

- G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them.

- Sionkowska, A., et al. (2023). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. International Journal of Molecular Sciences, 24(19), 14592.

- YouTube. (2023, February 25). Dithioles - A Universal Scaffold for Organic Synthesis (Important Papers).

- Elgemeie, G. H., & Sayed, S. H. (2001). Synthesis and Chemistry of Dithiols.

- Wikipedia. Dithiol.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Lamoureux, G., & Whitesides, G. (1993). Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. Journal of Organic Chemistry.

- Oregon St

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Dámaso, R. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 408–413.

- Al-Hourani, B. J., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4945.

- BenchChem. (2023).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

- Kouznetsov, V. V., et al. (2002). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.

- Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6543.

- Al-Omair, M. A., et al. (2015). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of California, Davis.

- NIST.

- Sigma-Aldrich. 1,3-Benzenedimethanethiol 95%.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. epfl.ch [epfl.ch]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. sites.wp.odu.edu [sites.wp.odu.edu]

- 6. acadiau.ca [acadiau.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. 1,3-Benzenediol, monobenzoate [webbook.nist.gov]

- 11. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Cross linking agent: Significance and symbolism [wisdomlib.org]

- 17. A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of thiolated and acrylated nanoparticles using thiol -ene click chemistry: towards novel mucoadhesive materials for drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42093K [pubs.rsc.org]

- 22. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 23. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Benzenedimethanethiol (CAS 41563-69-3)

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzenedimethanethiol (CAS 41563-69-3), a versatile dithiol compound. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, and key applications of this molecule. While traditionally utilized in surface science and nanotechnology for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, this guide also explores its emerging potential in the pharmaceutical sciences as a robust linker for bioconjugation and the development of advanced drug delivery systems. Detailed experimental protocols for its synthesis and surface characterization are provided, alongside a discussion of its safety and handling.

Introduction and Chemical Identity

1,3-Benzenedimethanethiol, also known by synonyms such as α,α'-Dimercapto-m-xylene and 1,3-Bis(mercaptomethyl)benzene, is an aromatic dithiol.[1][2] Its structure features a benzene ring substituted at the 1 and 3 positions with mercaptomethyl (-CH₂SH) groups. This unique architecture, combining the rigidity of the aromatic core with the reactive thiol functionalities at a meta-position, dictates its chemical behavior and utility. The thiol groups are excellent ligands for heavy and noble metals, which is the foundational principle behind its widespread use in surface science.[1][3] In the context of drug development, these same thiol groups offer reactive handles for covalent conjugation to therapeutic payloads or targeting moieties.

Physicochemical and Spectroscopic Properties

The reliable identification and characterization of 1,3-Benzenedimethanethiol are paramount for its effective application. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41563-69-3 | [1] |

| Molecular Formula | C₈H₁₀S₂ | [3] |

| Molecular Weight | 170.29 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 168-170 °C at 25 mmHg | [1][3] |

| Density | 1.15 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.6207 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| pKa (Predicted) | 9.36 ± 0.10 | [3] |

Spectroscopic Characterization

Definitive structural confirmation is achieved through a combination of spectroscopic techniques. While direct spectral data is not provided here, typical spectra can be obtained from specialized databases or commercial suppliers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and a distinct signal for the methylene protons (Ar-CH₂ -SH). The thiol protons (-SH ) will also be present, though their chemical shift can be variable and they may appear as a broad singlet.

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the aromatic carbons and a signal for the methylene carbons. Due to the symmetry of the molecule, a specific number of aromatic signals is expected.

-

Note: Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from the supplier. The Spectral Database for Organic Compounds (SDBS), hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, is a valuable public resource for such data.[3][4][5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring and the methylene groups. A key, though sometimes weak, absorption band will be the S-H stretching vibration, typically appearing in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight (170.29), along with characteristic fragmentation patterns.

Synthesis of 1,3-Benzenedimethanethiol

1,3-Benzenedimethanethiol can be synthesized from commercially available starting materials. A common and effective method involves a two-stage reaction starting from m-xylylene dichloride (1,3-bis(chloromethyl)benzene).[4]

Caption: Synthetic workflow for 1,3-Benzenedimethanethiol.

Detailed Synthesis Protocol

This protocol is adapted from established synthetic methods.[4]

Materials:

-

m-Xylylene dichloride (1,3-bis(chloromethyl)benzene)

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Deionized water

-

Nitrogen gas supply

-

Standard reflux and extraction glassware

Procedure:

-

Stage 1: Thiouronium Salt Formation

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine m-xylylene dichloride (1.0 eq), thiourea (2.1 eq), and water.

-

Place the flask under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain for approximately 2.5 hours.[4] The reaction mixture should become a homogeneous solution.

-

After the reflux period, cool the mixture to room temperature.

-

-

Stage 2: Alkaline Hydrolysis

-

While maintaining the nitrogen atmosphere, carefully add a 50% aqueous solution of sodium hydroxide (excess) to the reaction mixture from Stage 1.

-

Heat the mixture to 40-70 °C for approximately 2 hours to facilitate the hydrolysis of the thiouronium salt intermediate.[4]

-

-

Workup and Purification

-

Cool the reaction solution to 40 °C.

-

Neutralize the mixture by adding hydrochloric acid until the pH reaches 2. Stir for 30 minutes.[4]

-

Transfer the mixture to a separatory funnel and extract the product with toluene.

-

Combine the organic layers and remove the toluene under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield the final 1,3-Benzenedimethanethiol.[4]

-

Applications in Research and Development

Surface Science and Nanotechnology: Self-Assembled Monolayers (SAMs)

The primary and most well-documented application of 1,3-Benzenedimethanethiol is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au).[1][3] The two thiol groups bind strongly to the gold surface, creating a highly ordered molecular layer that modifies the surface's chemical and physical properties. This is crucial for developing novel sensors, catalysts, and electronic devices.[3]

Caption: Experimental workflow for SAM formation and characterization.

Experimental Protocol: Characterization of SAMs using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is highly effective for confirming the formation of the sulfur-metal bond.

-

Substrate Preparation : Prepare a clean, flat gold surface (e.g., gold film on a silicon wafer).

-

SAM Formation : Immerse the gold substrate into a dilute (e.g., 1 mM) solution of 1,3-Benzenedimethanethiol in ethanol for a specified duration to allow for the formation of the monolayer.

-

Sample Analysis :

-

Rinse the functionalized substrate with ethanol to remove non-chemisorbed molecules and dry under a stream of nitrogen.

-

Introduce the sample into the ultra-high vacuum chamber of an XPS instrument.

-

Irradiate the surface with a focused beam of X-rays.

-

Measure the kinetic energy and number of electrons that escape from the surface.

-

-

Data Interpretation : A successful SAM formation is confirmed by the presence of a sulfur (S 2p) signal in the XPS spectrum. A shift in the S 2p core level spectrum to lower binding energies is indicative of the formation of a metal-thiolate bond.

Drug Development: A Bifunctional Linker for Bioconjugation

For drug development professionals, the most compelling application of 1,3-Benzenedimethanethiol is its potential use as a bifunctional linker. The thiol groups are excellent nucleophiles and can participate in various conjugation chemistries.

Conceptual Application: Linking a Targeting Ligand to a Drug Payload

The bifunctional nature of dithiols allows them to act as bridges in creating complex therapeutic constructs, such as antibody-drug conjugates (ADCs) or targeted small-molecule drug conjugates. In this paradigm, one thiol group reacts with a targeting moiety (e.g., an antibody or a small molecule that binds to a specific receptor on cancer cells), while the other thiol reacts with the therapeutic payload.

Caption: Conceptual use of 1,3-Benzenedimethanethiol as a linker.

This approach leverages the principles of thiol-based bioconjugation, which is a cornerstone of modern drug delivery design. The stability of the resulting thioether bonds can be advantageous over more labile linkages like disulfides, potentially reducing premature drug release in circulation. The rigid benzene core of the linker provides defined spatial separation between the targeting and therapeutic components.

Safety and Handling

1,3-Benzenedimethanethiol is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Classifications : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements :

-

Prevention : Avoid breathing vapors, wash hands thoroughly after handling, use only in a well-ventilated area, and wear protective gloves, eye protection, and face protection.[1]

-

Response : In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[1]

-

-

Personal Protective Equipment (PPE) : Appropriate PPE includes safety goggles, chemical-resistant gloves, and a lab coat. Use in a chemical fume hood is strongly recommended.

-

Storage : Store in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen) as thiols can be susceptible to oxidation.

Conclusion

1,3-Benzenedimethanethiol is a molecule of significant utility for both materials scientists and pharmaceutical development professionals. Its well-established role in forming robust self-assembled monolayers provides a platform for advanced nanotechnology applications. For the drug development community, its properties as a rigid, bifunctional thiol linker open avenues for the construction of sophisticated, targeted therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in these cutting-edge fields.

References

-

LookChem. (n.d.). Cas 41563-69-3, 1,3-BENZENEDIMETHANETHIOL. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved January 14, 2026, from [Link]

Sources

- 1. 1,3-BENZENEDIMETHANETHIOL | 41563-69-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

A Technical Guide to 1,3-Bis(mercaptomethyl)benzene: Nomenclature, Synthesis, and Applications

Abstract

1,3-Bis(mercaptomethyl)benzene is a pivotal dithiol aromatic compound extensively utilized in supramolecular chemistry, materials science, and nanotechnology. Its unique structural arrangement, featuring two reactive thiol groups positioned on a central benzene ring via methylene bridges, enables its function as a versatile molecular linker. This guide provides an in-depth exploration of this compound, beginning with a comprehensive overview of its nomenclature to aid in exhaustive literature searches. It then presents a field-proven, step-by-step synthesis protocol, elucidating the chemical principles that govern the reaction pathway. Key applications, with a focus on the formation of self-assembled monolayers (SAMs) on gold surfaces, are detailed, including the mechanistic basis for such applications. This document is intended for researchers, chemists, and materials scientists who require a thorough technical understanding and practical methodologies involving 1,3-Bis(mercaptomethyl)benzene.

Section 1: Nomenclature and Identification

Accurate and comprehensive identification of a chemical compound is fundamental for effective research, ensuring that no relevant studies are overlooked due to variations in naming conventions. 1,3-Bis(mercaptomethyl)benzene is known by several synonyms and identifiers across chemical literature and commercial databases. Understanding these alternatives is the first step in any rigorous investigation.

The most common synonyms stem from IUPAC conventions and historical naming systems. "Benzenedimethanethiol" indicates a benzene ring with two methanethiol (-CH₂SH) groups, with the "1,3-" prefix specifying their meta positions. Similarly, "α,α'-Dimercapto-m-xylene" treats the molecule as a derivative of meta-xylene, where a hydrogen on each methyl group is replaced by a thiol group.[1][2][3]

A summary of key identifiers is provided in Table 1 for rapid reference and database searching.

Table 1: Identifiers and Synonyms for 1,3-Bis(mercaptomethyl)benzene

| Identifier Type | Value | Source(s) |

| IUPAC Name | [3-(Sulfanylmethyl)phenyl]methanethiol | ECHEMI[4] |

| CAS Number | 41563-69-3 | ChemicalBook[5], ECHEMI[4] |

| Molecular Formula | C₈H₁₀S₂ | ChemicalBook[5], ECHEMI[4] |

| Molecular Weight | 170.30 g/mol | Sigma-Aldrich[3] |

| Common Synonyms | 1,3-Benzenedimethanethiol | Sigma-Aldrich[3] |

| α,α'-Dimercapto-m-xylene | TCI[3] | |

| m-Xylylenedithiol | ||

| MDL Number | MFCD00012311 | Sigma-Aldrich[3] |

| PubChem CID | 39925 | PubChem |

The following diagram illustrates a logical workflow for utilizing these synonyms to conduct a comprehensive literature and database search.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through the isolation of a stable intermediate. [6] Materials:

-

1,3-Bis(bromomethyl)benzene (or 1,3-Bis(chloromethyl)benzene)

-

Thiourea

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Toluene

-

Ethanol (Optional, as solvent)

-

Deionized Water

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Synthesis of the S,S'-[1,3-Phenylenebis(methylene)]bis(isothiouronium) Dihalide Intermediate

-

Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3-Bis(bromomethyl)benzene (e.g., 26.4 g, 0.1 mol) and Thiourea (15.2 g, 0.2 mol).

-

Reaction: Add 100 mL of ethanol or water as the solvent. Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick white precipitate (the isothiouronium salt).

-

Isolation: Cool the reaction mixture to room temperature. If necessary, place it in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration. Wash the solid with cold ethanol or water, followed by diethyl ether, to remove any unreacted starting materials.

-

Validation: The intermediate can be dried and characterized (e.g., by melting point and NMR) to validate the success of the first step before proceeding.

Part B: Hydrolysis to 1,3-Bis(mercaptomethyl)benzene

-

Setup: Transfer the isolated isothiouronium salt to a three-neck flask under a nitrogen atmosphere. Add a solution of sodium hydroxide (e.g., 20 g NaOH in 100 mL of water).

-

Hydrolysis: Heat the mixture with stirring to approximately 70-80 °C for 2-3 hours. The reaction mixture should become a clear solution as the salt is hydrolyzed to the sodium salt of the dithiol.

-

Acidification: Cool the reaction mixture in an ice bath to below 10 °C. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the solution is acidic (pH ~1-2). The product will precipitate as a pale oil or solid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as toluene or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield a clear, colorless liquid. [6]

Section 4: Key Application: Self-Assembled Monolayers (SAMs)

A primary application of 1,3-Bis(mercaptomethyl)benzene is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). [3][7][8]SAMs are highly ordered molecular films that form spontaneously upon immersion of a suitable substrate into a solution of the molecule.

Mechanism of SAM Formation:

The formation of a stable monolayer is driven by the strong, specific affinity between the sulfur atoms of the thiol groups and the gold surface. [9][10]

-

Chemisorption: The sulfur-gold bond is a strong, quasi-covalent interaction with a bond energy of approximately 45 kcal/mol. [10]When the molecule approaches the surface, the S-H bond cleaves, and the sulfur atom (thiolate) chemisorbs onto the gold lattice.

-

Bidentate Linkage: The presence of two thiol groups allows 1,3-Bis(mercaptomethyl)benzene to act as a bidentate linker. At low surface coverages, the molecule tends to lie flat, with both sulfur atoms binding to the gold surface. [7][8]This creates a looped structure on the substrate.

-

Molecular Orientation: As the concentration and surface coverage increase, intermolecular van der Waals forces and steric effects cause the molecules to adopt a more upright, densely packed orientation. [7][8]The methylene spacers provide flexibility, allowing the benzene rings to orient themselves in an ordered fashion, creating a well-defined organic surface.

This process transforms the properties of the gold substrate, creating a new surface defined by the exposed benzene rings, which can be used for molecular electronics, sensor development, or as a platform for further chemical functionalization.

Protocol for SAM Formation on Au(111)

Materials:

-

Au(111) substrate (e.g., gold-coated silicon wafer or mica)

-

1,3-Bis(mercaptomethyl)benzene

-

Absolute Ethanol (spectroscopic grade)

-

Piranha solution (H₂SO₄:H₂O₂ 3:1) - EXTREME CAUTION

-

Deionized water

Procedure:

-

Substrate Cleaning (Critical Step):

-

CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (lab coat, face shield, heavy-duty gloves) and work in a fume hood.

-

Immerse the Au(111) substrate in freshly prepared Piranha solution for 10-15 minutes to remove organic contaminants.

-

Carefully remove the substrate and rinse copiously with deionized water, followed by a final rinse with absolute ethanol.

-

Dry the substrate under a stream of dry nitrogen gas. The gold surface should be hydrophilic and pristine.

-

-

Solution Preparation: Prepare a 1 mM solution of 1,3-Bis(mercaptomethyl)benzene in absolute ethanol.

-

Monolayer Assembly:

-

Immediately immerse the freshly cleaned and dried Au(111) substrate into the thiol solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a covered container to prevent solvent evaporation and contamination. [9]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution.

-

Rinse thoroughly with fresh absolute ethanol to remove any physisorbed (non-bonded) molecules.

-

Dry the substrate again under a stream of dry nitrogen.

-

-

Characterization: The resulting monolayer can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM) to confirm its formation, thickness, and order. [7]

Section 5: Safety and Handling

1,3-Bis(mercaptomethyl)benzene is a thiol and should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. [4]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol groups.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Lim, J. K., et al. (2008). Adsorption of 1,3-benzenedithiol and 1,3-benzenedimethanethiol on gold surfaces. ChemPhysChem, 9(12), 1781-7. [Link]

-

Laricchia, S., et al. (2011). DFT Study of 1,3-Benzenedimethanethiol Adsorption on Au(111). The Journal of Physical Chemistry C, 115(32), 16061-16069. [Link]

-

Organic Syntheses. (Various Years). General Procedures for Organic Reactions. [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (HMDB0032037). [Link]

-

PubChem. (n.d.). 1,3,5-Tris(mercaptomethyl)benzene. [Link]

- Pretsch, E., et al. (2009).

-

Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ACS Fall 2025. Selective self-assembly at a solid-liquid interface of Au(111). [Link]

-

MDPI. (2020). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. [Link]

-

Knowledge Commons. (2024). Formation and Nanoscale Characterization of Self-assembled Molecular Structures on Au(111) and Ag(111) Surfaces. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Science and Technology Publishing. (2019). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl)-. [Link]

-

CNR-IRIS. (n.d.). Self‐Assembled Monolayers of N‐Heterocyclic Olefins on Au(111). [Link]

-

SciSpace. (n.d.). Stereoselective Synthesis of Thiophenedimethyl- and Benzenedimethyl- a,a'-Bridged Bis(glycines). [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

RUA. (2020). Efficient thiophene synthesis mediated by 1,3‐bis(carboxymethyl)imidazolium chloride. [Link]

-

PMC. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,3-Benzenedimethanethiol 95 41563-69-3 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 1,3-BENZENEDIMETHANETHIOL | 41563-69-3 [chemicalbook.com]

- 6. 1,3-BENZENEDIMETHANETHIOL synthesis - chemicalbook [chemicalbook.com]

- 7. Adsorption of 1,3-benzenedithiol and 1,3-benzenedimethanethiol on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adsorption of 1,3‐Benzenedithiol and 1,3‐Benzenedimethanethiol on Gold Surfaces [ouci.dntb.gov.ua]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Request a copy of the document [knowledgecommons.lakeheadu.ca]

α,α'-Dimercapto-m-xylene synthesis and characterization

<An In-depth Technical Guide to the Synthesis and Characterization of α,α'-Dimercapto-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α'-Dimercapto-m-xylene, a dithiol compound, serves as a crucial building block in various fields, including polymer chemistry, materials science, and notably, in drug development. Its bifunctional nature, arising from the two thiol (-SH) groups attached to a meta-xylene core, allows it to act as a versatile linker and precursor in the synthesis of more complex molecules. In the pharmaceutical industry, such intermediates are pivotal for modifying lead compounds to enhance their efficacy, reduce toxicity, and improve their pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of α,α'-dimercapto-m-xylene, offering field-proven insights and detailed protocols for laboratory application.

Core Synthesis Strategy: A Two-Step Approach

The most common and reliable method for synthesizing α,α'-dimercapto-m-xylene involves a two-step process starting from α,α'-dibromo-m-xylene. This strategy is favored for its relatively high yields and the commercial availability of the starting material.

-

Step 1: Nucleophilic Substitution to Form the Thioacetate Intermediate. The initial step involves the reaction of α,α'-dibromo-m-xylene with a sulfur nucleophile, typically potassium thioacetate (KSAc). This reaction proceeds via a standard SN2 mechanism, where the thioacetate anion displaces the bromide ions.

-

Step 2: Hydrolysis of the Thioacetate to Yield the Dithiol. The resulting intermediate, α,α'-bis(acetylthio)-m-xylene, is then subjected to hydrolysis to cleave the thioester bonds and liberate the free thiol groups. This can be achieved under either acidic or basic conditions.

Experimental Protocols

Safety Precautions

Working with thiols requires strict adherence to safety protocols due to their potent and unpleasant odor, as well as potential toxicity at high concentrations.[4][5]

-

Ventilation: All manipulations involving thiols or their precursors must be conducted in a well-ventilated fume hood.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

-

Waste Disposal: Thiol-containing waste should be quenched with a bleach solution before disposal to oxidize the malodorous compounds.[5][8] All contaminated glassware should also be soaked in a bleach bath.[8]

Synthesis of α,α'-Bis(acetylthio)-m-xylene (Intermediate)

This procedure outlines the nucleophilic substitution reaction to form the thioacetate intermediate.

Materials:

-

α,α'-Dibromo-m-xylene

-

Potassium thioacetate (KSAc)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α,α'-dibromo-m-xylene in DMF.

-

Add potassium thioacetate to the solution. The molar ratio of KSAc to the dibromide should be approximately 2.2:1 to ensure complete reaction.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and dichloromethane.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.

Synthesis of α,α'-Dimercapto-m-xylene

This section details the hydrolysis of the thioacetate intermediate to the final dithiol product.

Materials:

-

α,α'-Bis(acetylthio)-m-xylene

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the purified α,α'-bis(acetylthio)-m-xylene in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add concentrated hydrochloric acid dropwise to the solution while stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water and dichloromethane to the residue and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude α,α'-dimercapto-m-xylene. Further purification can be achieved by vacuum distillation or recrystallization.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of α,α'-dimercapto-m-xylene.

Caption: Workflow for the synthesis of α,α'-dimercapto-m-xylene.

Characterization of α,α'-Dimercapto-m-xylene

Thorough characterization is essential to confirm the identity and purity of the synthesized α,α'-dimercapto-m-xylene. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons (CH₂), and the thiol protons (SH). The chemical shifts and coupling patterns are characteristic of the m-substituted benzene ring. The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show signals for the different carbon atoms in the molecule, including the aromatic carbons and the methylene carbons.

| ¹H NMR Expected Chemical Shifts (in CDCl₃) | |

| Proton | Approximate Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 7.3 |

| Methylene CH ₂-SH | 3.7 - 3.8 |

| Thiol SH | 1.6 - 1.8 |

| ¹³C NMR Expected Chemical Shifts (in CDCl₃) | |

| Carbon | Approximate Chemical Shift (ppm) |

| Aromatic C (quaternary) | 138 - 140 |

| Aromatic C-H | 127 - 130 |

| Methylene C H₂-SH | 28 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational band to confirm the presence of the thiol group is the S-H stretching frequency.

| Key IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| S-H stretch | 2550 - 2600 (weak) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

The S-H stretching band is typically weak, which is a characteristic feature.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of α,α'-dimercapto-m-xylene (C₈H₁₀S₂), which is approximately 170.29 g/mol .[11][12] The fragmentation pattern will likely show the loss of SH groups and other characteristic fragments of the xylene core.[11][13]

| Expected Mass Spectrometry Data | |

| Ion | m/z (mass-to-charge ratio) |

| [C₈H₁₀S₂]⁺ (Molecular Ion) | 170 |

| [C₈H₉S]⁺ | 137 |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

Visualizing the Characterization Workflow

The following diagram outlines the process of characterizing the synthesized product.

Caption: Workflow for the characterization of α,α'-dimercapto-m-xylene.

Conclusion

The synthesis and characterization of α,α'-dimercapto-m-xylene are fundamental procedures for researchers in organic synthesis and drug development. The two-step synthesis via a thioacetate intermediate is a robust and efficient method. Proper characterization using a combination of NMR, IR, and MS is crucial to ensure the identity and purity of the final product. This guide provides the necessary technical details and practical insights to successfully synthesize and characterize this important chemical intermediate, paving the way for its application in the development of novel therapeutics and advanced materials.

References

-

UCL Safety Services. (2020, June 23). Thiols. University College London. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Retrieved from [Link]

-

Szabo-Scandic. (2011, June 8). Thiol Assay Buffer (10X) SAFETY DATA SHEET. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

- Wilmshurst, J. K., & Bernstein, H. J. (1957). The infrared and Raman spectra of toluene, toluene-α-d3, m-xylene, and m-xylene-αα′-d6. Canadian Journal of Chemistry, 35(8), 911-925.

-

LibreTexts Chemistry. (2019, June 5). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Shvydkiv, O., et al. (2011). Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. Molecules, 26(20), 6297.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810). Retrieved from [Link]

- Singh, P., et al. (2017). Femtosecond Laser Mass Spectrometry and High Harmonic Spectroscopy of Xylene Isomers. Scientific Reports, 7(1), 1-8.

-

University of Wisconsin Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US3422143A - Alpha,alpha,alpha',alpha'-tetramethyl-p-xylylenediamine.

-

Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

-

RWTH Publications. (n.d.). 7Li NMR Spectroscopy: A Tool for Determining Dimerization Constants and Averaged Dimerization Constants of the Monomer/Dimer Equ. Retrieved from [Link]

- Google Patents. (n.d.). CN102060668A - Method for preparing o-xylene-alpha, alpha'-diol.

-

NIST. (n.d.). p-Xylene. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

-

NIST. (n.d.). M-xylene, alpha,alpha,alpha,alpha',alpha',alpha',5-heptafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US4902843A - Process for producing M-xylene from O-xylene.

-

NIH. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). alpha,alpha,alpha-Trichloro-o-xylene. Retrieved from [Link]

-

PubChem. (n.d.). Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

-

MDPI. (2000). Polymerization Mechanism of α,α'-bis(Tetrahydrothiophenio)-β-xylene Dichloride. Retrieved from [Link]

-

YouTube. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvents to Fragments to Drugs: MD Applications in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 11. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzene, 1,3-dimethyl- [webbook.nist.gov]

- 13. d-nb.info [d-nb.info]

Spectroscopic data for 2,4,6-Trimethyl-1,3-benzenedimethanethiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Trimethyl-1,3-benzenedimethanethiol

Introduction to 2,4,6-Trimethyl-1,3-benzenedimethanethiol

2,4,6-Trimethyl-1,3-benzenedimethanethiol is an aromatic dithiol compound. Its structure, featuring a substituted benzene ring with two methanethiol groups, suggests its potential utility in fields such as polymer chemistry, materials science, and as a linker molecule in drug delivery systems or self-assembled monolayers. The thiol groups are particularly reactive and can form strong bonds with metal surfaces, such as gold, making it a candidate for applications in nanotechnology and surface chemistry.[1] The trimethyl-substituted benzene core provides a rigid scaffold with defined geometry.

Due to its novelty, a thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure upon synthesis. This guide provides the anticipated spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2,4,6-Trimethyl-1,3-benzenedimethanethiol. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2,4,6-Trimethyl-1,3-benzenedimethanethiol, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

The ¹H NMR spectrum is expected to be relatively simple and highly symmetrical. The key predicted resonances are summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 | Singlet | 1H | Ar-H | The single aromatic proton is in a unique chemical environment, deshielded by the aromatic ring. |

| ~ 3.7 | Doublet | 4H | Ar-CH ₂-SH | The benzylic protons are adjacent to a thiol group. They will likely show coupling to the thiol proton. |

| ~ 2.4 | Singlet | 6H | Ar-CH ₃ (ortho) | The two methyl groups ortho to the aromatic proton are chemically equivalent. |

| ~ 2.3 | Singlet | 3H | Ar-CH ₃ (para) | The methyl group para to the aromatic proton is in a distinct chemical environment. |

| ~ 1.7 | Triplet | 2H | -SH | The thiol protons will couple to the adjacent methylene protons. The chemical shift of thiol protons can be broad and variable depending on concentration and solvent. |

Expertise & Experience: The prediction of distinct chemical shifts for the ortho and para methyl groups is based on the subtle differences in their electronic environments. The coupling between the thiol and methylene protons is a key diagnostic feature, though it can sometimes be broadened or absent due to exchange with trace amounts of water in the NMR solvent.[2][3]

The ¹³C NMR spectrum will reflect the symmetry of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138-140 | Quaternary Ar-C | Aromatic carbons bearing the methyl groups. |

| ~ 135-137 | Quaternary Ar-C | Aromatic carbons bearing the methanethiol groups. |

| ~ 128-130 | Ar-CH | The single protonated aromatic carbon. |

| ~ 28-32 | Ar-C H₂-SH | The benzylic carbons attached to the sulfur atoms. |

| ~ 20-22 | Ar-C H₃ (ortho) | The two equivalent ortho methyl carbons. |

| ~ 18-20 | Ar-C H₃ (para) | The para methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational modes expected for 2,4,6-Trimethyl-1,3-benzenedimethanethiol are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2950-2850 | Medium-Strong | C-H stretch (alkane) | Stretching vibrations of the methyl and methylene groups.[4][5] |

| ~ 3020 | Weak-Medium | C-H stretch (aromatic) | Stretching vibration of the aromatic C-H bond.[5] |

| 2600-2550 | Weak | S-H stretch | The thiol S-H stretch is characteristically weak and can sometimes be difficult to observe.[4][6] |

| 1600, 1480 | Medium | C=C stretch (aromatic) | Benzene ring stretching vibrations. |

| ~ 1450 | Medium | C-H bend (alkane) | Bending vibrations of the methyl and methylene groups. |

| ~ 850 | Strong | C-H bend (aromatic) | Out-of-plane bending for a substituted benzene ring. The exact position can be diagnostic of the substitution pattern. |

Trustworthiness: The presence of a weak band in the 2600-2550 cm⁻¹ region would be a strong indicator of the presence of the thiol functional group and a key validation point for a successful synthesis.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4,6-Trimethyl-1,3-benzenedimethanethiol (C₁₁H₁₆S₂), the expected molecular weight is approximately 212.07 g/mol .

| m/z | Predicted Fragment | Rationale |

| 212 | [M]⁺ | Molecular ion peak. |

| 179 | [M - SH]⁺ | Loss of a sulfhydryl radical. |

| 165 | [M - CH₂SH]⁺ | Loss of a methanethiol radical, a common fragmentation pathway for benzylic thiols. |

| 133 | [M - CH₂SH - S]⁺ | Subsequent loss of a sulfur atom. |

| 119 | [C₉H₁₁]⁺ | Tropylium-like ion, a stable fragment for substituted benzenes. |

Authoritative Grounding: The fragmentation pattern is predicted based on established principles of mass spectrometry, where cleavage at the benzylic position is favored due to the stability of the resulting carbocation.

Experimental Protocols

The following protocols are recommended for acquiring high-quality spectroscopic data for 2,4,6-Trimethyl-1,3-benzenedimethanethiol.

Synthesis of 2,4,6-Trimethyl-1,3-benzenedimethanethiol

A plausible synthetic route, adapted from the synthesis of 1,3-benzenedimethanethiol, is outlined below.[7]

Caption: Proposed synthesis workflow for 2,4,6-Trimethyl-1,3-benzenedimethanethiol.

Step-by-step Protocol:

-

Thiourea Addition: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-bis(chloromethyl)-2,4,6-trimethylbenzene and two equivalents of thiourea in an appropriate solvent such as ethanol or water.

-

Reflux: Heat the mixture to reflux for 2-3 hours to form the bis(isothiouronium) salt intermediate.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base, such as sodium hydroxide. Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours to hydrolyze the intermediate.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of ~1 to protonate the thiolate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or toluene.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient relaxation delay (e.g., 2-5 seconds) should be used to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, baseline correction, and referencing the spectra to TMS (0 ppm for ¹H) and the solvent peak (77.16 ppm for CDCl₃ in ¹³C).

IR Data Acquisition

Step-by-step Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

Step-by-step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for volatile, thermally stable compounds and will provide valuable fragmentation information. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that is more likely to show the molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Validation and Purity Assessment

A self-validating system for confirming the successful synthesis and purity of 2,4,6-Trimethyl-1,3-benzenedimethanethiol involves the corroboration of data from all three spectroscopic techniques.

Caption: Logical flow for data validation from multiple spectroscopic sources.

-

NMR: The ¹H NMR spectrum should show the correct number of signals with the predicted multiplicities and integration ratios. The absence of significant unassigned peaks is a strong indicator of high purity.

-

IR: The IR spectrum should confirm the presence of the key functional groups, especially the weak S-H stretch, which is a defining feature of this molecule.

-

MS: The mass spectrum should show a molecular ion peak that corresponds to the calculated molecular weight of C₁₁H₁₆S₂. The fragmentation pattern should be consistent with the proposed structure.

By cross-validating the results from these three independent spectroscopic methods, a researcher can have high confidence in the identity and purity of the synthesized 2,4,6-Trimethyl-1,3-benzenedimethanethiol.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

SpectraBase. John Wiley & Sons, Inc. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

1,3-BENZENEDIMETHANETHIOL. LookChem. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Cas 41563-69-3,1,3-BENZENEDIMETHANETHIOL | lookchem [lookchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.washington.edu [chem.washington.edu]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1,3-BENZENEDIMETHANETHIOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trimethyl-1,3-benzenedimethanethiol